
Puerarin
Overview
Description
This compound has been extensively studied for its wide range of pharmacological properties, including antioxidant, anti-inflammatory, and neuroprotective effects . Puerarin has a long history of use in traditional Chinese medicine for treating various ailments such as cold, hypertension, and diarrhea .
Mechanism of Action
Target of Action
Puerarin, an isoflavone glycoside derived from Pueraria lobata (Willd.) Ohwi, also known as kudzu , has been identified to interact with various targets. These include the epidermal growth factor receptor (EGFR), tumor necrosis factor (TNF), tumor protein p53 (TP53), caspase 3 (CASP3), RELA proto-oncogene (RELA), Fos proto-oncogene (FOS), caspase 8 (CASP8), prostaglandin-endoperoxide synthase 2 (PTGS2), interleukin 2 (IL2), protein kinase CB (PRKCB), B cell lymphoma/leukaemia gene-2 (BCL2), protein kinase CA (PRKCA), nitric oxide synthase 3 (NOS3), and peroxisome proliferator–activated receptor gamma (PPARG) .
Mode of Action
This compound interacts with its targets to exert a wide range of pharmacological effects. For instance, it inhibits NF-κB signaling by activating the Nrf2/HO-1 axis, thereby inhibiting IL-1β-induced inflammation and ECM degradation . It also improves insulin signaling, namely, IRS-1, through activating the μ-opioid receptor, subsequently activating Akt, and phosphorylating its substrate AS160, promoting GLUT4 translocation and glucose uptake .
Biochemical Pathways
This compound affects various biochemical pathways. It interacts with cellular and molecular pathways such as MAPK, AMPK, NF-κB, mTOR, β-catenin, and PKB/Akt . By increasing the expression of SIRT-1, it reduces autophagy and mitochondrial antioxidant potential as well as the overproduction of ROS, inhibiting oxidative stress injury .
Pharmacokinetics
This compound exhibits certain ADME properties that impact its bioavailability. The absolute oral bioavailability of this compound is approximately 7% at doses of 5 and 10 mg/kg . It is widely distributed to several organs related to the diseases of aging, including the hippocampus, femur, tibia, and mammary gland . Glucuronides are the major metabolites of this compound and are mainly excreted in the urine .
Result of Action
The molecular and cellular effects of this compound’s action are broad and beneficial. It exhibits a wide range of pharmacological effects, including neuroprotection, hepatoprotection, cardioprotection, immunomodulation, anticancer properties, anti-diabetic properties, anti-osteoporosis properties, and more . It also exerts vasodilatory, antioxidant, hypertensive, and stabilizing vascular endothelial cell effects in animal models .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, genetic and environmental factors may influence its content in kudzu . Moreover, the extraction rate of flavonoids from kudzu, including this compound, can be influenced by factors such as microwave power and ultrasonic time .
Biochemical Analysis
Biochemical Properties
Puerarin interacts with various enzymes, proteins, and other biomolecules. It has been shown to exhibit broad biological effects which may contribute to its usage in prevention and/or treatment of neurodegenerative diseases, cardiovascular and cerebrovascular diseases, osteoporosis, diabetes and its complications . This compound achieves these effects by interacting with various cellular and molecular pathways, such as MAPK, AMPK, NF-κB, mTOR, β-catenin, and PKB/Akt, as well as different receptors, enzymes, and growth factors .
Cellular Effects
This compound has been shown to have a wide range of effects on various types of cells and cellular processes. It has been reported to possess antioxidant, anti-inflammatory, and anti-bacterial properties . It has also been shown to enhance glucose uptake into insulin cells to downregulate blood glucose levels in the treatment of type II diabetes . Moreover, this compound was proven to exhibit broad biological effects which may contribute to its usage in prevention and/or treatment of neurodegenerative diseases, cardiovascular and cerebrovascular diseases, osteoporosis, diabetes and its complications .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It interacts with various cellular and molecular pathways, such as MAPK, AMPK, NF-κB, mTOR, β-catenin, and PKB/Akt, as well as different receptors, enzymes, and growth factors . It suppresses the release of glucose and FFA, regulates the transport of glucose and fatty acids, acts on the PI3K–Akt and AMPK signaling pathways to decrease the synthesis of glucose and fatty acids, acts on the PPAR signaling pathway to promote β-oxidation, and improves insulin secretion and sensitivity .
Temporal Effects in Laboratory Settings
This compound has been shown to have significant effects over time in laboratory settings. For instance, this compound administration enhanced glucose tolerance and insulin sensitivity, while also mitigating liver dysfunction and hyperlipidemia in MAFLD mice . Moreover, this compound attenuated oxidative stress levels and inflammation in the liver .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, the neuroprotective effects of this compound were reported in Parkinson’s animal model when administered orally (10–40 mg/kg/daily for 30 days) to 6-hydroxydopamine (6-OHDA)-lesioned rats .
Metabolic Pathways
This compound is involved in various metabolic pathways. It suppresses the release of glucose and FFA, regulates the transport of glucose and fatty acids, acts on the PI3K–Akt and AMPK signaling pathways to decrease the synthesis of glucose and fatty acids, acts on the PPAR signaling pathway to promote β-oxidation, and improves insulin secretion and sensitivity .
Transport and Distribution
This compound is transported and distributed within cells and tissues. Following intravenous administration, this compound was widely distributed in several tissues, including the hippocampus, heart, lung, stomach, liver, mammary gland, kidney, spleen, femur, and tibia .
Subcellular Localization
It is known that this compound is widely distributed in several organs related to the diseases of aging, including the hippocampus, femur, tibia, and mammary gland .
Preparation Methods
Synthetic Routes and Reaction Conditions: Puerarin can be synthesized through several methods, including chemical synthesis and biotransformation. One common synthetic route involves the glycosylation of daidzein, an isoflavone aglycone, using glycosyltransferases . The reaction conditions typically involve the use of specific enzymes and controlled pH and temperature to ensure optimal yield.
Industrial Production Methods: Industrial production of this compound often involves extraction from the roots of Pueraria lobata. Various extraction methods are employed, including solvent extraction, ultrasound-assisted extraction, enzyme-assisted extraction, and microwave-assisted extraction . These methods aim to maximize the yield and purity of this compound while minimizing the use of harmful solvents.
Chemical Reactions Analysis
Types of Reactions: Puerarin undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride.
Substitution: Substitution reactions involving this compound often use reagents like halogens or alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of this compound .
Scientific Research Applications
Cardiovascular Applications
Puerarin has demonstrated promising effects in treating cardiovascular diseases (CVDs). Research indicates that it exerts cardioprotective effects through various mechanisms:
- Anti-inflammatory Effects : this compound has been shown to reduce inflammation by inhibiting the adhesion of monocytes to endothelial cells and decreasing pro-inflammatory cytokines such as IL-8 and MCP-1. This is mediated through the activation of the ERK5/KLF2 signaling pathway, which enhances endothelial function and nitric oxide production .
- Cholesterol Regulation : In animal models, this compound administration led to a significant reduction in total cholesterol and low-density lipoprotein levels while increasing high-density lipoprotein levels. This lipid-modulating effect contributes to its role in preventing atherosclerosis .
- Vascular Protection : this compound promotes re-endothelialization and inhibits vascular smooth muscle cell migration, which are critical processes in maintaining vascular health .
Neuroprotective Effects
This compound exhibits neuroprotective properties that are particularly relevant for neurodegenerative diseases:
- Alzheimer's Disease : In studies involving transgenic mouse models of Alzheimer's disease, this compound improved cognitive function and reduced oxidative stress in the brain. It activated the Nrf2 pathway, which is crucial for cellular defense against oxidative damage . This suggests potential applications in managing cognitive decline associated with aging and neurodegeneration.
- Stroke Recovery : this compound has been investigated for its role in ischemic stroke recovery. It enhances neuronal survival and functional recovery by modulating inflammatory responses and promoting angiogenesis in affected brain regions .
Diabetes Management
This compound plays a significant role in managing diabetes and its complications:
- Insulin Sensitivity : Research indicates that this compound can improve insulin sensitivity and glucose metabolism. It has been shown to attenuate insulin resistance in diabetic models, making it a candidate for adjunctive therapy in diabetes management .
- Diabetic Retinopathy : this compound has also demonstrated protective effects against diabetic retinopathy by inhibiting apoptosis in retinal cells and reducing oxidative stress markers, thus preserving visual function .
Anticancer Properties
The anticancer potential of this compound has been explored across various cancer types:
- Inhibition of Tumor Growth : Studies have indicated that this compound can inhibit cell proliferation and induce apoptosis in cancer cell lines. It affects multiple signaling pathways involved in tumor growth and metastasis .
- Synergistic Effects with Other Therapies : this compound has shown enhanced efficacy when combined with other natural compounds or conventional chemotherapeutics, suggesting a potential for use as an adjunct treatment in cancer therapy .
Summary Table of Applications
Comparison with Similar Compounds
Puerarin is unique among isoflavonoids due to its specific glycosylation pattern, which enhances its bioavailability and pharmacological activity . Similar compounds include daidzein, genistein, and formononetin . Compared to these compounds, this compound exhibits superior antioxidant and anti-inflammatory properties, making it a valuable compound for therapeutic applications .
Properties
CAS No. |
3681-99-0 |
---|---|
Molecular Formula |
C21H20O9 |
Molecular Weight |
416.4 g/mol |
IUPAC Name |
7-hydroxy-3-(4-hydroxyphenyl)-8-[(2S,3S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one |
InChI |
InChI=1S/C21H20O9/c22-7-14-17(26)18(27)19(28)21(30-14)15-13(24)6-5-11-16(25)12(8-29-20(11)15)9-1-3-10(23)4-2-9/h1-6,8,14,17-19,21-24,26-28H,7H2/t14?,17-,18?,19+,21+/m1/s1 |
InChI Key |
HKEAFJYKMMKDOR-DTYSYODJSA-N |
SMILES |
O=C1C(C2=CC=C(O)C=C2)=COC3=C([C@H]4[C@@H]([C@H]([C@@H]([C@@H](CO)O4)O)O)O)C(O)=CC=C13 |
Isomeric SMILES |
C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3[C@H]4[C@H](C([C@@H](C(O4)CO)O)O)O)O)O |
Canonical SMILES |
C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3C4C(C(C(C(O4)CO)O)O)O)O)O |
Appearance |
Solid powder |
Key on ui other cas no. |
3681-99-0 |
Pictograms |
Irritant |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
NPI-031G; NPI031G; NPI 031G; Puerarin |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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